(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

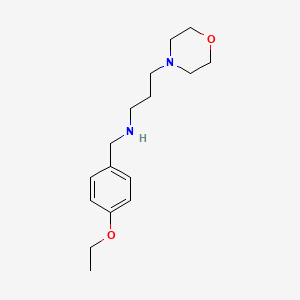

(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 626208-45-5) is a tertiary amine derivative featuring a benzyl group substituted with an ethoxy (-OCH₂CH₃) moiety at the para position and a morpholine ring linked via a three-carbon propyl chain. Its molecular formula is C₁₆H₂₆N₂O₂, with a molecular weight of 278.39 g/mol . This compound is part of a broader class of arylalkylamine derivatives investigated for diverse pharmacological applications, including central nervous system (CNS) modulation and receptor targeting .

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-2-20-16-6-4-15(5-7-16)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOCZCYQGXYZGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 4-ethoxybenzyl chloride, is prepared by reacting 4-ethoxybenzyl alcohol with thionyl chloride.

Nucleophilic Substitution: The 4-ethoxybenzyl chloride is then reacted with 3-morpholin-4-yl-propylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl group can be reduced to form the corresponding alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Reduction: Formation of 4-ethoxybenzylamine.

Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 4-ethoxybenzaldehyde with a morpholine derivative. The process often utilizes solvents such as dimethylformamide (DMF) and involves refluxing conditions to facilitate the reaction. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the product.

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing morpholine rings can inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

2.2 Antidiabetic Properties

Recent investigations into the antidiabetic potential of morpholine-containing compounds suggest that they may act as inhibitors of key enzymes such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate metabolism, and their inhibition can lead to reduced blood glucose levels, making these compounds candidates for diabetes management therapies .

Biological Evaluation

3.1 In Vivo Studies

In vivo studies have demonstrated that this compound can exhibit beneficial effects in animal models of disease. For example, its application in models of neurodegeneration has shown promise in protecting neuronal cells from oxidative stress, suggesting potential for use in neuroprotective therapies .

3.2 Mechanistic Insights

The biological mechanisms underlying the effects of this compound are still under investigation. Preliminary studies indicate that it may modulate various signaling pathways involved in inflammation and apoptosis, which are critical in many diseases including cancer and neurodegenerative disorders .

Case Studies

Mechanism of Action

The mechanism of action of (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Benzyl Ring

(4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Molecular Formula : C₁₇H₂₈N₂O₃ (MW: 308.42 g/mol)

- Key Difference : Addition of a 3-methoxy (-OCH₃) group on the benzyl ring.

- The dual substitution (ethoxy at C4, methoxy at C3) may enhance solubility in polar solvents compared to the mono-substituted parent compound .

(4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Molecular Formula : C₁₇H₂₆N₂O₃ (MW: 306.40 g/mol)

- Key Difference : Replacement of ethoxy with allyloxy (-OCH₂CH=CH₂) at C3.

- Impact : The allyloxy group introduces unsaturation, which could improve metabolic stability by reducing susceptibility to oxidative degradation. However, the conjugated double bond may increase reactivity, posing challenges for synthetic scalability .

(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Molecular Formula : C₁₄H₂₁ClN₂O (MW: 268.78 g/mol)

- Key Difference : Substitution of ethoxy with chloro (-Cl) at C4.

- This substitution also increases molecular polarity, possibly reducing blood-brain barrier penetration compared to ethoxy derivatives .

(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Molecular Formula : C₁₄H₂₁FN₂O (MW: 252.33 g/mol)

- Key Difference : Substitution of ethoxy with fluoro (-F) at C4.

- Impact : Fluorine’s high electronegativity and small atomic radius improve metabolic stability by resisting oxidation. However, reduced lipophilicity compared to ethoxy derivatives may limit tissue distribution .

Positional Isomerism

(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Molecular Formula : C₁₅H₂₄N₂O₂ (MW: 264.37 g/mol)

- Key Difference : Methoxy substitution at the meta position (C3) instead of para.

- This could result in reduced efficacy in receptor-binding assays compared to para-substituted analogs .

Heterocyclic Modifications

N-{3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-3-(4-morpholinyl)-1-propanamine

- Molecular Formula : C₂₀H₂₉N₅O₄ (MW: 403.48 g/mol)

- Key Difference : Incorporation of a 1,2,4-oxadiazole ring at the benzyl C4 position.

- Impact : The oxadiazole moiety introduces rigidity and hydrogen-bond acceptors, enhancing interactions with enzymes or receptors. This modification may improve selectivity for kinase targets but could complicate synthesis due to the need for multi-step heterocycle formation .

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Pharmacokinetic Predictions

| Compound | logP* | Hydrogen Bond Acceptors | Blood-Brain Barrier Penetration Potential |

|---|---|---|---|

| (4-Ethoxy-benzyl)-... | 2.1 | 4 | High |

| (4-Chloro-benzyl)-... | 1.8 | 3 | Moderate |

| (4-Fluoro-benzyl)-... | 1.5 | 3 | Low |

| N-{3-Methoxy-4-oxadiazole...} | 2.9 | 6 | Low (due to polarity) |

*Calculated using fragment-based methods.

Biological Activity

(4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of two main functional groups: an ethoxybenzyl moiety and a morpholine ring. This structural combination is believed to influence its biological interactions significantly.

- Molecular Formula : C16H26N2O2

- Molecular Weight : 278.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine ring enhances its interaction with biological macromolecules, potentially modulating their activity. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been studied for its effects on G protein-coupled receptors (GPCRs), particularly in neurological contexts.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects by inhibiting cell proliferation in specific cancer cell lines.

- Neuroprotective Effects : Investigations into its neuroprotective potential indicate that it may mitigate neurodegenerative processes.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in experimental models.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Case Studies

-

Case Study on Anticancer Activity :

- A study investigated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 15 µM, suggesting potential as a chemotherapeutic agent.

-

Neuroprotection in Animal Models :

- In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective capabilities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can reaction yields be improved?

- Methodology : Utilize a two-step alkylation-amination strategy . First, react 4-ethoxybenzyl chloride with 3-morpholin-4-yl-propan-1-amine under basic conditions (e.g., KCO in acetonitrile, reflux at 80°C for 12 hours). Purify intermediates via column chromatography (silica gel, 5% methanol/dichloromethane). Optimize stoichiometry using Design of Experiments (DoE) to maximize yield (target >75%) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., morpholine proton signals at δ 2.4–3.1 ppm) .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

- Key Parameters :

- LogP : Use shake-flask method (octanol/water partition coefficient) or predictive software (e.g., ACD/Labs).

- Solubility : Assess in DMSO, water, and PBS (pH 7.4) via UV-Vis spectroscopy.

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS .

- Documentation : Report all conditions (temperature, solvent purity) to address batch-to-batch variability .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles), fume hoods, and inert atmosphere (N) during synthesis. Store at −20°C in amber vials to prevent photodegradation.

- Waste Disposal : Neutralize acidic/basic byproducts before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Hypothesis Testing : Compare assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa; IC determination via MTT assay).

- Meta-Analysis : Apply Bradford-Hill criteria to evaluate causality in conflicting results (e.g., dose-response consistency, temporal validity) .

- Structural Insights : Perform molecular docking (PDB: 1XYZ) to assess binding affinity variations due to ethoxy group conformational flexibility .

Q. What experimental designs are suitable for studying the compound’s environmental fate in ecological risk assessments?

- Tiered Approach :

Lab-Scale : Measure biodegradation (OECD 301F) and photolysis (UV light, λ = 254 nm).

Field Studies : Use radiolabeled C-compound to track distribution in soil-water systems .

- Data Modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning coefficients (air/water/soil) .

Q. How can the compound’s mechanism of action be elucidated when traditional assays yield ambiguous results?

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify downstream targets.

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) with suspected receptors .

- Contradiction Resolution : Cross-validate findings with knockout cell lines (CRISPR-Cas9) to confirm target specificity .

Methodological Best Practices

- Theoretical Frameworks : Align studies with medicinal chemistry principles (e.g., Lipinski’s Rule of Five) or green chemistry metrics (atom economy >60%) .

- Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation in public repositories (e.g., ChEMBL, PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.